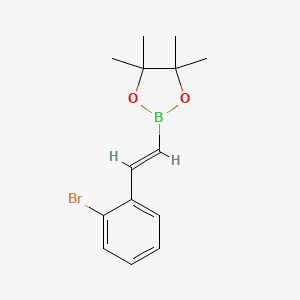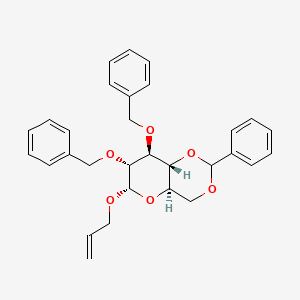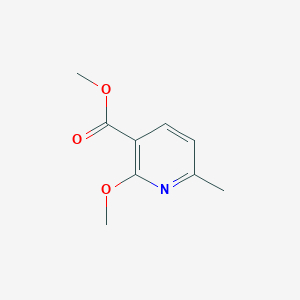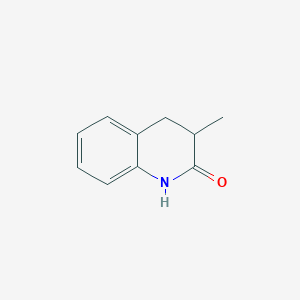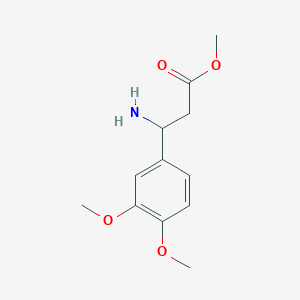
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate
Overview
Description
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate (MADPP) is a synthetic compound that has been studied extensively for its potential applications in scientific research. MADPP has been found to have a variety of biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Cardioselective Beta-Blocking Agents : One study has synthesized a series of compounds, including 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol, for cardioselective beta-blockade. The presence of the (3,4-dimethoxyphenethyl)amino group in these compounds led to highly cardioselective agents (Hoefle et al., 1975).
Optically Pure Isoquinolinecarboxylic Acid and Asymmetric Hydrogenation : Another research focused on the preparation of optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid. The study employed Pictet-Spengler ring closure of (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride, demonstrating a novel asymmetric hydrogenation catalyst system for this purpose (O'reilly et al., 1990).
Synthesis and Biological Evaluation of Natural Esters : Research on the synthesis of 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl)propanoate, a cytotoxic natural ester, has been conducted. This study also created several analogues of the ester and assessed their cytotoxic effects on various human tumor cell lines (Hu et al., 2005).
Methyl N-(4-chlorophenyl)succinamate Structural Study : A study on Methyl N-(4-chlorophenyl)succinamate, a related compound, analyzed its molecular structure, revealing important conformational aspects and interactions that could be relevant for understanding similar compounds (Gowda et al., 2009).
Hyperbranched Aromatic Polyimides via Polyamic Acid Methyl Ester Precursors : In a study focused on materials science, hyperbranched aromatic polyimides were prepared using polyamic acid methyl ester precursors. This research provides insights into new materials and applications in polymer chemistry (Yamanaka et al., 2000).
Enantiospecific Synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propanoate : This study describes an efficient process for synthesizing Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material in developing antagonists for the platelet fibrinogen receptor (Zhong et al., 1999).
properties
IUPAC Name |
methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6,9H,7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDHEFCLHFWWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

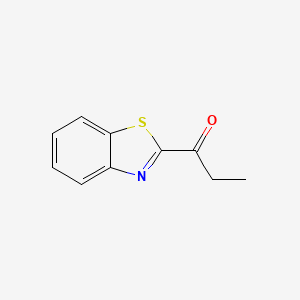
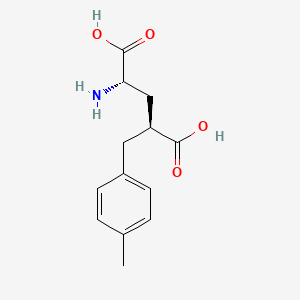
![quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside](/img/structure/B1640401.png)

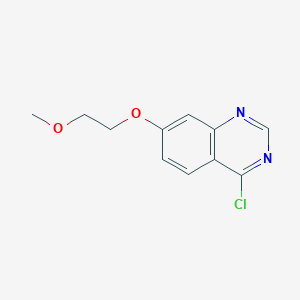

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1640424.png)
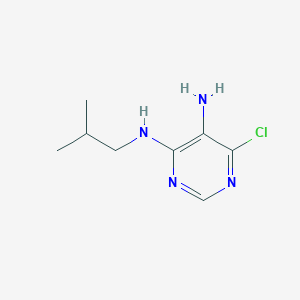
![6,7-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B1640429.png)
